In-Depth Technical Guide: 2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6)
In-Depth Technical Guide: 2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of bioactive molecules. Detailed experimental protocols for its key reactions and its biological activities are presented.
Introduction
2-Bromo-1,3-difluoro-5-nitrobenzene (also known as 1-Bromo-2,3-difluoro-5-nitrobenzene) is an aromatic organic compound with the chemical formula C₆H₂BrF₂NO₂.[1] Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it a versatile intermediate for introducing fluorine-containing moieties into larger molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable component in medicinal chemistry and materials science.[1] This compound is particularly noted for its role as a precursor in the synthesis of kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are significant targets in cancer therapy.
Physicochemical Properties
2-Bromo-1,3-difluoro-5-nitrobenzene is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 374633-24-6 | |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | |
| Boiling Point | 252.193 °C at 760 mmHg | |
| Density | 1.891 g/cm³ | |
| Flash Point | 106.323 °C | |
| Appearance | Yellow Crystalline Solid | [1] |
Synthesis
Representative Synthetic Protocol: Nitration of 1-Bromo-2,3-difluorobenzene
A plausible route to 2-Bromo-1,3-difluoro-5-nitrobenzene involves the nitration of 1-bromo-2,3-difluorobenzene. The following is a generalized experimental protocol based on similar reactions.
Experimental Protocol:
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To a stirred solution of 1-bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-1,3-difluoro-5-nitrobenzene.
Chemical Reactivity and Key Reactions
The chemical reactivity of 2-Bromo-1,3-difluoro-5-nitrobenzene is primarily dictated by its three functional groups: the nitro group, the bromine atom, and the fluorine atoms. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring, activated by the ortho- and para-directing nitro group, are susceptible to displacement by nucleophiles. This reaction is a cornerstone for introducing various functionalities.
General Experimental Protocol for SNAr with an Amine:
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In a reaction vessel, dissolve 2-Bromo-1,3-difluoro-5-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
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Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor by TLC.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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To a degassed mixture of 2-Bromo-1,3-difluoro-5-nitrobenzene (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring by TLC or GC-MS.
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After completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Diagram of a general experimental workflow for Suzuki-Miyaura coupling:
General workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
2-Bromo-1,3-difluoro-5-nitrobenzene serves as a critical starting material for the synthesis of various biologically active compounds.
Kinase Inhibitors
Fluoronitrobenzene derivatives are key precursors for synthesizing a wide range of kinase inhibitors. The SNAr reaction facilitates the introduction of amine-containing heterocyclic scaffolds, which are common motifs in kinase inhibitors that target the ATP-binding site of the enzyme.
Signaling Pathway for Kinase Inhibition:
General signaling pathway illustrating kinase inhibition.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
IDO1 is a crucial enzyme in tryptophan metabolism and a key target for cancer immunotherapy as it contributes to tumor immune escape.[2] Compounds derived from fluoronitrobenzene scaffolds have been designed and synthesized as potent IDO1 inhibitors.[2]
Biological Activity
2-Bromo-1,3-difluoro-5-nitrobenzene and its derivatives have shown promising biological activities.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties. Studies have shown that 2-Bromo-1,3-difluoro-5-nitrobenzene is effective against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. It has been shown to induce dose-dependent cytotoxicity.
| Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |
| HeLa | 15 | Induction of apoptosis via Reactive Oxygen Species (ROS) |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Safety and Handling
2-Bromo-1,3-difluoro-5-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
2-Bromo-1,3-difluoro-5-nitrobenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the development of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.
A representative scheme for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-difluoro-5-nitrobenzene with a generic arylboronic acid.
